3-(((1,3-Dioxoindan-2-ylidene)methyl)amino)benzoic acid
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Overview
Description
3-(((1,3-Dioxoindan-2-ylidene)methyl)amino)benzoic acid is a chemical compound with the molecular formula C₁₇H₁₁NO₄ and a molecular weight of 293.27 g/mol . This compound is characterized by the presence of an indane-1,3-dione moiety linked to a benzoic acid group through an imine linkage. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((1,3-Dioxoindan-2-ylidene)methyl)amino)benzoic acid typically involves the condensation of indane-1,3-dione with 3-aminobenzoic acid under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(((1,3-Dioxoindan-2-ylidene)methyl)amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine linkage to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
3-(((1,3-Dioxoindan-2-ylidene)methyl)amino)benzoic acid is utilized in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(((1,3-Dioxoindan-2-ylidene)methyl)amino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Indane-1,3-dione derivatives: Compounds with similar core structures but different substituents.
Benzoic acid derivatives: Compounds with variations in the aromatic ring or functional groups.
Uniqueness
3-(((1,3-Dioxoindan-2-ylidene)methyl)amino)benzoic acid is unique due to its specific combination of an indane-1,3-dione moiety and a benzoic acid group linked through an imine bond. This structure imparts distinct chemical and biological properties, making it valuable for specific research applications .
Properties
IUPAC Name |
3-[(1-hydroxy-3-oxoinden-2-yl)methylideneamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO4/c19-15-12-6-1-2-7-13(12)16(20)14(15)9-18-11-5-3-4-10(8-11)17(21)22/h1-9,19H,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPOQUBNIWQYUTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=CC=CC(=C3)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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